2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone
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Overview
Description
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone is a synthetic organic compound with a molecular formula of C12H10BrNO3. It is a derivative of naphthoquinone, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the reaction with ethanolamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with diverse functional groups.
Scientific Research Applications
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound targets specific enzymes and pathways, resulting in its biological effects. For example, it can inhibit the activity of certain enzymes involved in cellular respiration, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,4-naphthoquinone
- 3-Amino-1,4-naphthoquinone
- 2-Hydroxyethylamino-1,4-naphthoquinone
Uniqueness
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone is unique due to the presence of both bromine and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
70979-67-8 |
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Molecular Formula |
C12H10BrNO3 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-bromo-3-(2-hydroxyethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10BrNO3/c13-9-10(14-5-6-15)12(17)8-4-2-1-3-7(8)11(9)16/h1-4,14-15H,5-6H2 |
InChI Key |
HDSDCAIGBJRBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NCCO |
Origin of Product |
United States |
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